5-[(Benzylamino)methyl]furan-2-sulfonic acid
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Overview
Description
5-[(Benzylamino)methyl]furan-2-sulfonic acid is a chemical compound characterized by the presence of a furan ring substituted with a benzylamino group and a sulfonic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Benzylamino)methyl]furan-2-sulfonic acid typically involves the reaction of furan derivatives with benzylamine under specific conditions. One common method includes the use of a furan-2-sulfonic acid derivative as a starting material, which is then reacted with benzylamine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
5-[(Benzylamino)methyl]furan-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions may produce various substituted furan derivatives .
Scientific Research Applications
5-[(Benzylamino)methyl]furan-2-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-[(Benzylamino)methyl]furan-2-sulfonic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-[(Benzylamino)methyl]furan-2-sulfonic acid include other furan derivatives such as:
- 2,5-Furandicarboxylic acid
- 5-Hydroxymethylfurfural
- 2,5-Dimethylfuran
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a benzylamino group and a sulfonic acid group attached to the furan ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications .
Properties
CAS No. |
189172-49-4 |
---|---|
Molecular Formula |
C12H13NO4S |
Molecular Weight |
267.30 g/mol |
IUPAC Name |
5-[(benzylamino)methyl]furan-2-sulfonic acid |
InChI |
InChI=1S/C12H13NO4S/c14-18(15,16)12-7-6-11(17-12)9-13-8-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,14,15,16) |
InChI Key |
XSELUGDRPCBUOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC=C(O2)S(=O)(=O)O |
Origin of Product |
United States |
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